Abecarnil

Description

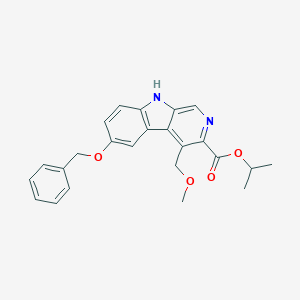

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFKILXOLJVUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149745 | |

| Record name | Abecarnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111841-85-1 | |

| Record name | Abecarnil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111841-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abecarnil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abecarnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABECARNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anxiolytic Agent Abecarnil: A Technical Overview of its History, Discovery, and Scientific Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abecarnil (ZK-112,119) is a novel β-carboline derivative that emerged from research focused on developing anxiolytics with an improved side-effect profile compared to classical benzodiazepines. As a partial agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor, this compound exhibits a distinct pharmacological profile characterized by potent anxiolytic and anticonvulsant effects with reduced sedative and muscle-relaxant properties. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and extensive preclinical and clinical evaluation of this compound. Detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action and development timeline are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Quest for a Safer Anxiolytic

The development of this compound was driven by the clinical need for anxiolytic agents with efficacy comparable to benzodiazepines but with a diminished propensity for sedation, motor impairment, and the development of tolerance and dependence.[1] Benzodiazepines, while effective, are full agonists at the GABAA receptor, leading to a broad spectrum of central nervous system depression. The scientific rationale behind this compound's development was to create a partial agonist that would modulate GABAergic neurotransmission to a lesser degree than full agonists, thereby achieving a more selective anxiolytic effect.[1]

This compound, a compound belonging to the β-carboline class, was synthesized and developed by the pharmaceutical company Schering AG.[2][3] Its developmental code name was ZK-112,119.[1]

Synthesis and Chemical Properties

The chemical name for this compound is isopropyl 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylate. A key step in its synthesis involves the Pictet-Spengler reaction, a fundamental process in the synthesis of β-carbolines.

A logical workflow for the synthesis of this compound, based on published descriptions, is outlined below.

Caption: Logical workflow for the synthesis of this compound.

Preclinical Pharmacology

This compound's preclinical profile was extensively characterized through a battery of in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.

In Vitro Binding and Functional Assays

This compound demonstrates high affinity for the benzodiazepine binding site on the GABAA receptor complex.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay protocol to determine the binding affinity of this compound would involve the following steps:

-

Membrane Preparation: Homogenization of rat cerebral cortex tissue in a buffered solution, followed by centrifugation to isolate a crude membrane preparation rich in GABAA receptors.

-

Incubation: Incubation of the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]-Flunitrazepam) and varying concentrations of this compound.

-

Separation: Rapid filtration of the incubation mixture to separate bound from unbound radioligand.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: In Vitro Binding Affinities of this compound

| Ligand | Receptor/Tissue | IC50 (nM) | Ki (nM) |

| This compound | Rat Cerebral Cortex Membranes ([3H]lormetazepam binding) | 0.82 | - |

| Diazepam | Rat Cerebral Cortex Membranes ([3H]lormetazepam binding) | 56 | - |

| This compound | Rat Cerebellar BZ1 Receptors | - | 0.24 |

| This compound | Rat Spinal Cord BZ2 Receptors | - | 1.3 |

Data compiled from multiple sources.

In Vivo Behavioral Studies

This compound's anxiolytic and anticonvulsant properties were demonstrated in various animal models.

Experimental Protocol: Vogel-Type Conflict Test (Water-Lick Test) in Rats

This widely used model for assessing anxiolytic drug activity involves the following steps:

-

Water Deprivation: Rats are deprived of water for a period of 48 hours prior to the test.

-

Apparatus: The test chamber contains a drinking spout.

-

Procedure: Thirsty rats are allowed to drink from the spout, but after a certain number of licks, a mild electric shock is delivered through the spout. This creates a conflict between the motivation to drink and the aversion to the shock.

-

Drug Administration: this compound or a vehicle control is administered to the rats at a specified time before the test session.

-

Measurement: The number of shocks the animals are willing to tolerate to continue drinking is recorded. Anxiolytic drugs increase the number of shocks accepted.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Effect | Effective Dose (ED50) or Dose Range |

| Vogel-Type Conflict Test | Rat | Anxiolytic | 0.5 - 1.0 mg/kg, p.o. |

| Elevated Plus Maze | Mouse | Anxiolytic | 0.1 - 1.0 mg/kg, i.p. |

| Light/Dark Box Test | Mouse | Anxiolytic | 0.1 - 1.0 mg/kg, i.p. |

| Audiogenic Seizures | Mouse (DBA/2) | Anticonvulsant | ~0.1 mg/kg, i.p. |

| Pentylenetetrazol-induced Seizures | Mouse | Anticonvulsant | ~0.5 mg/kg, i.p. |

Data compiled from multiple sources.

Mechanism of Action: A Partial Agonist at the GABAA Receptor

This compound exerts its effects by acting as a partial agonist at the benzodiazepine site of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.

Caption: Signaling pathway of this compound at the GABAA receptor.

As a partial agonist, this compound enhances the effect of GABA to a lesser extent than full agonists like diazepam. This is thought to be the molecular basis for its anxiolytic effects with a reduced side-effect profile.

Clinical Development

This compound underwent several clinical trials to evaluate its efficacy and safety in the treatment of Generalized Anxiety Disorder (GAD).

Phase II and III Clinical Trials

Multiple double-blind, placebo-controlled, and active-comparator trials were conducted.

Experimental Protocol: A Representative Phase III Clinical Trial for GAD

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator (e.g., diazepam or buspirone) parallel-group study.

-

Patient Population: Adult patients meeting the DSM criteria for Generalized Anxiety Disorder, with a baseline Hamilton Anxiety Rating Scale (HAM-A) score of ≥18.

-

Treatment: Patients are randomized to receive flexible doses of this compound, the active comparator, or placebo for a fixed duration (e.g., 6-8 weeks).

-

Outcome Measures:

-

Primary: Change from baseline in the total HAM-A score.

-

Secondary: Clinical Global Impression (CGI) scale, patient-rated anxiety scales.

-

-

Statistical Analysis: Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in HAM-A scores between treatment groups, with baseline score as a covariate.

Table 3: Summary of Key Clinical Trials of this compound in Generalized Anxiety Disorder

| Trial Identifier/Reference | N | Treatment Groups | Duration | Primary Outcome Measure | Key Findings |

| Ballenger et al. (1991) | 93 | This compound (3-9 mg/day), Placebo | 3 weeks | HAM-A | This compound was superior to placebo in reducing anxiety symptoms. |

| Rickels et al. (1993) | 310 | This compound (mean 12 mg/day), Diazepam (mean 22 mg/day), Placebo | 6 weeks | HAM-A | Diazepam was significantly better than placebo at 6 weeks; this compound was not. |

| Lydiard et al. (1997) | 464 | This compound (low & high dose), Buspirone, Placebo | 6 weeks | HAM-A | This compound showed early anxiolytic activity but was not statistically superior to placebo at endpoint. |

Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events were dizziness, drowsiness, and headache. Importantly, studies suggested that this compound has a lower potential for producing withdrawal symptoms upon discontinuation compared to full benzodiazepine agonists like diazepam.

Summary and Future Directions

This compound represents a significant step in the development of anxiolytics with a more favorable risk-benefit profile. Its mechanism as a partial agonist at the benzodiazepine site of the GABAA receptor provides a clear rationale for its observed anxiolytic effects with reduced sedation and dependence liability.

Caption: Logical relationship of this compound's key properties.

While this compound did not ultimately achieve widespread clinical use, the research and development efforts surrounding this compound have provided valuable insights into the pharmacology of the GABAA receptor and the potential for developing subtype-selective and functionally-selective modulators for the treatment of anxiety and other neurological disorders. Future research may focus on leveraging the lessons learned from this compound to design novel compounds with even greater therapeutic indices.

References

- 1. ijbcp.com [ijbcp.com]

- 2. A water lick conflict paradigm using drug experienced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of clinical studies for generalised anxiety disorder - Digital interventions in mental health: evidence syntheses and economic modelling - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chemical structure and synthesis of Abecarnil

An In-depth Technical Guide on the Chemical Structure and Synthesis of Abecarnil

Introduction

This compound, with the developmental code name ZK-112,119, is an anxiolytic and anticonvulsant agent belonging to the β-carboline family.[1] It is classified as a nonbenzodiazepine, exhibiting a pharmacological profile similar to older benzodiazepines but with a distinct chemical structure. This compound functions as a partial agonist at the benzodiazepine (BZ) binding site of the GABA-A receptor.[1][2][3] This technical guide provides a detailed overview of the chemical structure of this compound and a plausible pathway for its chemical synthesis, based on available scientific literature.

Chemical Structure of this compound

This compound is a complex heterocyclic molecule built upon a β-carboline core, which is a tricyclic 9H-pyrido[3,4-b]indole framework.[4] This scaffold consists of a fused indole and pyridine ring system. The specific substitutions on this core are crucial for its pharmacological activity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is propan-2-yl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate . Alternative nomenclature includes isopropyl 6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate.

Key structural features include:

-

A β-carboline heterocyclic system.

-

An isopropyl carboxylate group at position 3.

-

A methoxymethyl group at position 4.

-

A benzyloxy (phenylmethoxy) group at position 6.

Physicochemical Properties

A summary of the key identifiers and properties of the this compound molecule is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₄N₂O₄ | |

| Molecular Weight | 404.47 g/mol | |

| CAS Number | 111841-85-1 | |

| SMILES | CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |

| InChI Key | RLFKILXOLJVUNF-UHFFFAOYSA-N | |

| Appearance | Solid powder |

Chemical Synthesis of this compound

The overall synthetic pathway can be visualized as follows:

Caption: Plausible synthetic pathway for this compound.

Key Experimental Steps and Protocols

The synthesis can be broken down into two main stages: the formation of the tetrahydro-β-carboline intermediate via the Pictet-Spengler reaction, and the subsequent aromatization to yield this compound.

1. Pictet-Spengler Reaction: Formation of the Tetrahydro-β-carboline Intermediate

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In the synthesis of this compound, the likely precursors are 5-benzyloxytryptamine and an appropriate keto-ester.

-

Reactants:

-

5-Benzyloxytryptamine: This is the β-arylethylamine component, providing the indole nucleus with the required benzyloxy group at the correct position.

-

Isopropyl 2-(methoxymethyl)-3-oxopropanoate: This keto-ester provides the remaining atoms for the pyridine ring, including the methoxymethyl and isopropyl carboxylate moieties.

-

-

Illustrative Protocol (General Methodology):

-

Condensation: 5-Benzyloxytryptamine and isopropyl 2-(methoxymethyl)-3-oxopropanoate are dissolved in an appropriate aprotic solvent (e.g., dichloromethane or toluene).

-

Cyclization: The reaction mixture is treated with an acid catalyst. Trifluoroacetic acid (TFA) is commonly used for this purpose. The reaction is typically stirred at room temperature or with gentle heating until the formation of the intermediate is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, and the crude product is purified, typically by column chromatography, to isolate the tetrahydro-β-carboline intermediate.

-

2. Aromatization to this compound

The tetrahydro-β-carboline intermediate must be oxidized to form the fully aromatic β-carboline ring system of this compound.

-

Reactant:

-

The tetrahydro-β-carboline product from the Pictet-Spengler reaction.

-

-

Illustrative Protocol (General Methodology):

-

Oxidation: The intermediate is dissolved in a suitable solvent. A common method for this type of dehydrogenation is the use of an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using sulfur.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the aromatization is monitored by TLC or LC-MS.

-

Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by recrystallization or column chromatography to yield the final product.

-

Quantitative Data

Specific quantitative data for the synthesis of this compound, such as reaction yields and purity of intermediates, are not detailed in the readily available literature. However, the Pictet-Spengler reaction is known to proceed in high yields when using electron-rich indole systems.

| Parameter | Expected Value/Range | Notes |

| Yield (Pictet-Spengler) | Good to Excellent | Highly dependent on specific reaction conditions and purity of starting materials. |

| Yield (Aromatization) | Moderate to Good | Can be influenced by the choice of oxidizing agent and potential side reactions. |

| Final Purity | >95% | Pharmaceutical applications would require high purity, typically achieved by final recrystallization. |

Conclusion

This compound is a structurally complex β-carboline derivative with significant pharmacological activity. Its synthesis hinges on the well-established Pictet-Spengler reaction to construct the core heterocyclic framework, followed by an aromatization step. While the general synthetic strategy is clear, detailed experimental protocols and quantitative data for each step are proprietary or not widely published. The information provided here represents a chemically sound and plausible approach to the synthesis of this important molecule, intended for an audience of research and development professionals.

References

The Anxiolytic Profile of Abecarnil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abecarnil is a β-carboline derivative that has demonstrated significant potential as an anxiolytic agent.[1] It belongs to the class of nonbenzodiazepine anxiolytics and acts as a partial agonist at the benzodiazepine (BZ) site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anxiolytic properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation.

Core Pharmacological Profile

This compound's anxiolytic effect stems from its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] Unlike traditional benzodiazepines, this compound exhibits a degree of subtype selectivity, which is thought to contribute to its favorable side-effect profile, with reduced sedative and muscle relaxant effects.[4]

Mechanism of Action

This compound is a high-affinity ligand for benzodiazepine receptors. It acts as a partial agonist, meaning it binds to the receptor and elicits a response that is less than that of a full agonist like diazepam. This partial agonism is believed to be a key factor in its anxioselective profile, providing anxiolytic effects with a lower propensity for sedation and dependence.

dot

Caption: Figure 1: this compound Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative perspective on its binding affinity and in vivo potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species | Reference |

| BZ1 (cerebellar) | 0.24 | Rat | |

| BZ2 (spinal cord) | 1.3 | Rat |

Table 2: In Vivo Anxiolytic Activity of this compound

| Animal Model | Endpoint | Effective Dose (ED50) | Species | Reference |

| Water-Lick Conflict Test | Anticonflict Activity | 0.5 - 10 mg/kg (oral) | Rat | |

| Elevated Plus Maze | Increased Open Arm Time | Not explicitly stated | Rodents | |

| Vogel Conflict Test | Increased Punished Licking | Not explicitly stated | Rodents |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Route | Reference |

| Bioavailability | ~40% | Human | Oral | |

| Bioavailability | ~60% | Human | Oral | |

| Bioavailability | 20-30% | Mouse, Rat, Rabbit, Dog, Monkey | Oral | |

| Terminal Half-life | ~4 hours | Human | Oral | |

| Terminal Half-life | ~7 hours | Human | Oral | |

| Terminal Half-life | 3.4 hours | Human | IV | |

| Terminal Half-life | 0.6 - 1.7 hours | Mouse, Rat, Rabbit, Dog, Monkey | Oral | |

| Time to Maximum Concentration (Tmax) | ~2 hours | Human | Oral | |

| Total Clearance | 13 ml/min/kg | Human | IV |

Detailed Experimental Protocols

Receptor Binding Assay (In Vitro)

This protocol outlines the methodology for determining the binding affinity of this compound to benzodiazepine receptors.

dot

Caption: Figure 2: Receptor Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebellum for BZ1, spinal cord for BZ2) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the crude membrane fraction, which is then washed and resuspended.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand for the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.

Elevated Plus Maze (In Vivo)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.

dot

Caption: Figure 3: Elevated Plus Maze Workflow.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.

-

Procedure: Rodents are administered this compound or a vehicle control. After a set pre-treatment time, the animal is placed in the center of the maze and allowed to explore freely for a specified duration (typically 5 minutes).

-

Data Collection: The animal's behavior is recorded by an overhead camera and analyzed using a video-tracking system.

-

Parameters Measured: Key parameters include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Vogel Conflict Test (In Vivo)

The Vogel conflict test is a conflict-based paradigm used to screen for anxiolytic drugs.

Methodology:

-

Apparatus: The apparatus consists of an operant chamber with a grid floor for delivering mild electric shocks and a drinking spout.

-

Procedure: Rodents are typically water-deprived for a period before the test. During the test, every time the animal attempts to drink from the spout, it receives a mild electric shock through the grid floor.

-

Drug Administration: Animals are treated with this compound or a vehicle prior to the test session.

-

Data Collection: The number of licks or the volume of water consumed during the session is measured. An anxiolytic drug will increase the number of punished licks, indicating a reduction in the conflict between the motivation to drink and the aversion to the shock.

Electrophysiological Recording

Whole-cell patch-clamp recordings are used to measure the effect of this compound on GABA-induced currents in neurons.

Methodology:

-

Cell Preparation: Neurons, such as cerebellar Purkinje cells, are acutely dissociated.

-

Recording: A whole-cell voltage-clamp configuration is used to record chloride currents.

-

Drug Application: GABA is applied to the cell to induce a current. This compound is then co-applied with GABA to determine its modulatory effect.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is quantified. Studies have shown that this compound enhances GABA-mediated responses, confirming its action as a positive allosteric modulator at the GABA-A receptor.

Conclusion

This compound presents a distinct pharmacological profile as a β-carboline anxiolytic. Its partial agonism at the benzodiazepine site of the GABA-A receptor, coupled with a degree of selectivity for the BZ1 subtype, underlies its anxiolytic efficacy with a potentially improved side-effect profile compared to classical benzodiazepines. The quantitative data from receptor binding assays and preclinical anxiety models, along with its pharmacokinetic properties, provide a strong foundation for its characterization. The detailed experimental protocols described herein offer a standardized framework for the continued investigation and development of this compound and other novel anxiolytic compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The beta-carboline this compound, a novel agonist at central benzodiazepine receptors, influences saccharin and salt taste preferences in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Pharmacological Characterization of the Novel Anxiolytic β-Carboline this compound in Rodents and Primates [jstage.jst.go.jp]

Abecarnil's Selectivity for GABA-A Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abecarnil, a β-carboline derivative, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, acting at the benzodiazepine binding site. Its pharmacological profile is characterized by a notable selectivity for different GABA-A receptor subtypes, which are heteropentameric chloride ion channels assembled from a variety of subunits (α, β, γ). This selectivity is thought to underlie its specific anxiolytic and anticonvulsant properties with a reduced sedative and muscle-relaxant side-effect profile compared to non-selective benzodiazepines. This technical guide provides a comprehensive overview of this compound's selectivity, presenting available quantitative data, detailing the experimental protocols used for its characterization, and visualizing the relevant biological and experimental frameworks.

Introduction to GABA-A Receptor Subtype Selectivity

The diverse physiological functions of GABA-A receptors are largely determined by their subunit composition. The α subunit isoforms (α1, α2, α3, α4, α5, and α6) are particularly critical in defining the pharmacological properties of the benzodiazepine binding site. For instance, α1-containing receptors are primarily associated with sedative effects, α2 and α3 with anxiolytic and myorelaxant actions, and α5 with cognitive processes. Consequently, ligands that selectively target specific α subtypes are of significant interest for developing therapies with improved efficacy and tolerability. This compound has been identified as a compound with preferential activity at α1-containing GABA-A receptors, though its activity at other subtypes contributes to its overall pharmacological effect. It has been described as a full agonist at some receptor subtypes and a partial agonist at others.

Quantitative Data on this compound's Subtype Selectivity

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various recombinant GABA-A receptor subtypes. This data has been compiled from multiple sources and provides a basis for understanding its selectivity profile.

Table 1: Binding Affinity (Ki) of this compound for GABA-A Receptor Subtypes

| Receptor Subtype | Reported Ki (nM) | Reference |

| α1β2γ2 | Data not consistently available in a precise tabular format | [1] |

| α2β2γ2 | Data not consistently available in a precise tabular format | [1] |

| α3β2γ2 | Data not consistently available in a precise tabular format | [1] |

| α5β2γ2 | Data not consistently available in a precise tabular format | [1] |

Note: While multiple sources describe this compound's preferential affinity for α1 subtypes, specific Ki values across a comprehensive panel of subtypes are not consistently reported in publicly available literature in a clear, tabular format.

Table 2: Functional Potency (EC50) and Efficacy of this compound at GABA-A Receptor Subtypes

| Receptor Subtype | EC50 (nM) | Maximal Potentiation (% of GABA response) | Classification | Reference |

| α1β2γ2 | Data not consistently available | Reported as a full agonist | Full Agonist | [2] |

| Other subtypes | Data not consistently available | Reported as a partial agonist | Partial Agonist | |

| Purkinje Cells | More potent than Diazepam | 241% | Full Agonist |

Note: this compound's functional activity is subtype-dependent, acting as a full agonist at some and a partial agonist at other recombinant GABA-A receptor subtypes. In acutely isolated cerebellar Purkinje cells, which predominantly express α1-containing receptors, this compound acts as a full agonist with higher potency than diazepam.

Experimental Protocols

The characterization of this compound's selectivity for GABA-A receptor subtypes relies on two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from the benzodiazepine binding site of specific recombinant GABA-A receptor subtypes by this compound.

Materials:

-

Radioligand: Typically [³H]-Flumazenil or [³H]-Ro 15-1788, which bind with high affinity to the benzodiazepine site.

-

Receptor Source: Membranes from cell lines (e.g., HEK293 or L(tk-) cells) stably or transiently transfected with cDNAs encoding the desired α, β, and γ subunits to express specific recombinant GABA-A receptor subtypes.

-

Test Compound: this compound in a range of concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., Clonazepam or Diazepam) to determine non-specific binding.

-

Buffers:

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation:

-

Culture transfected cells expressing the specific GABA-A receptor subtype.

-

Harvest the cells and homogenize them in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation. This step is repeated multiple times to remove endogenous substances that might interfere with the assay.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding at various concentrations of this compound.

-

Total Binding: Contains receptor membranes and the radioligand.

-

Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of the non-labeled competitor.

-

Competitive Binding: Contains receptor membranes, the radioligand, and varying concentrations of this compound.

-

Incubate the reactions at a specific temperature (e.g., 4°C) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional modulation of GABA-A receptor activity by a compound, allowing for the determination of its potency (EC50) and efficacy (maximal potentiation).

Objective: To measure the potentiation of GABA-induced chloride currents by this compound at specific recombinant GABA-A receptor subtypes expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs: Capped cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

GABA: The endogenous agonist.

-

Test Compound: this compound in a range of concentrations.

-

Recording Solution: Standard frog Ringer's solution (e.g., containing in mM: 90 NaCl, 1 KCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES, pH 7.4).

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, micromanipulators, perfusion system.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Manually or enzymatically defolliculate the oocytes.

-

Inject the oocytes with a mixture of the cRNAs for the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression on the oocyte membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal GABA response) to elicit a baseline chloride current (I_GABA).

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the resulting potentiation of the GABA-induced current.

-

Wash the oocyte with recording solution between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence of GABA alone and in the presence of GABA plus this compound.

-

Calculate the percentage potentiation of the GABA response by this compound for each concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the EC50 (the concentration of this compound that produces 50% of its maximal potentiation) and the Emax (the maximum potentiation) from the curve.

-

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling mechanism of a GABA-A receptor and its modulation by a positive allosteric modulator like this compound.

Caption: GABA-A receptor signaling and modulation by this compound.

Experimental Workflow for Determining Subtype Selectivity

This diagram outlines the general workflow for assessing the subtype selectivity of a compound like this compound.

Caption: Workflow for assessing this compound's GABA-A receptor subtype selectivity.

Conclusion

This compound demonstrates a distinct selectivity profile for GABA-A receptor subtypes, with a preference for α1-containing receptors. This selectivity is evident from both binding affinity and functional potency studies, although a comprehensive and directly comparable quantitative dataset across all major subtypes remains to be fully consolidated in the literature. The experimental protocols of radioligand binding assays and two-electrode voltage clamp electrophysiology are fundamental to elucidating the subtype-specific interactions of compounds like this compound. A thorough understanding of this selectivity is crucial for the rational design and development of novel therapeutics targeting the GABAergic system with improved clinical profiles. Further research providing a complete quantitative matrix of this compound's activity at all benzodiazepine-sensitive GABA-A receptor subtypes would be highly valuable to the field.

References

The Dual Nature of β-Carbolines in Neuroscience: A Technical Guide for Researchers

An in-depth exploration of the multifaceted role of β-carboline alkaloids in neuroscience, from their molecular interactions and signaling pathways to their implications in neurodegenerative diseases and as potential therapeutic agents.

Introduction

β-carbolines are a class of indole alkaloids found endogenously in mammals and exogenously in various plants and foods.[1][2] Their structural similarity to key neurotransmitters has positioned them as significant modulators of neurological function, exhibiting a complex and often paradoxical profile of both neuroprotective and neurotoxic effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of β-carboline neuropharmacology, including their mechanisms of action, experimental evaluation, and therapeutic potential.

Core Mechanisms of Action

The neurobiological effects of β-carbolines are primarily attributed to their interaction with two key molecular targets: monoamine oxidases (MAOs) and benzodiazepine receptors on the GABA-A receptor complex.

Monoamine Oxidase (MAO) Inhibition

β-carbolines are potent, reversible inhibitors of MAO-A and, to a lesser extent, MAO-B.[3][4] MAO-A is the primary enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine, while MAO-B preferentially metabolizes phenylethylamine and dopamine.[3] By inhibiting MAO-A, β-carbolines increase the synaptic availability of these neurotransmitters, a mechanism that underlies their antidepressant-like effects.

Modulation of GABA-A Receptors

β-carbolines can bind to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Depending on their specific structure, β-carbolines can act as agonists, inverse agonists, or antagonists at this site, leading to a wide range of effects on neuronal excitability. Inverse agonists, for example, can induce anxiety and convulsions, while agonists can have sedative effects.

Quantitative Data on β-Carboline Activity

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various β-carbolines at their primary targets.

Table 1: Inhibition of Monoamine Oxidase (MAO) by β-Carbolines

| Compound | MAO-A Ki (nM) | MAO-B Ki (nM) | Reference(s) |

| Harmine | 5 | - | |

| Harmaline | 48 | - | |

| 2-Methylharminium | 69 | - | |

| 2,9-Dimethylharminium | 15 | - | |

| Norharman | 1200 | 1120 | |

| Harman | 55.54 | - | |

| Tetrahydro-β-carboline | 5000 | - | |

| 6-Methoxy-tetrahydro-β-carboline | 1000 | - |

Table 2: Binding Affinities of β-Carbolines at Benzodiazepine Receptors

| Compound | Receptor Type | IC50 (nM) | Reference(s) |

| ZK 93423 | Benzodiazepine | - | |

| ZK 91296 | Benzodiazepine | - | |

| FG 7142 | Benzodiazepine | - | |

| 6-benzylamino-β-carboline-3-carboxylic acid methyl ester | Benzodiazepine | 10 | |

| 6-benzylamino-β-carboline | Benzodiazepine | 106 | |

| 3-ethoxy-β-carboline hydrochloride | Benzodiazepine | 24 |

Experimental Protocols

Synthesis of β-Carbolines

A common method for the synthesis of the β-carboline scaffold is the Pictet-Spengler reaction, followed by oxidation.

General Procedure for Norharman Synthesis:

-

A mixture of tryptamine and glyoxylic acid monohydrate in water is heated at reflux for 2 hours.

-

The reaction mixture is cooled, and the precipitated 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid is collected by filtration.

-

The intermediate is then heated in a mixture of acetic anhydride and acetic acid to effect decarboxylation and aromatization, yielding norharman.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

The SH-SY5Y human neuroblastoma cell line is a widely used model to study neurodegenerative processes.

-

Cell Culture: SH-SY5Y cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neurotoxicity: Cells are plated in 96-well plates and, after reaching appropriate confluency, are treated with a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or hydrogen peroxide to induce cell death.

-

β-Carboline Treatment: Cells are co-treated with the neurotoxin and various concentrations of the β-carboline compound being tested.

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity. An increase in cell viability in the presence of the β-carboline indicates a neuroprotective effect.

Radioligand Binding Assay

This assay is used to determine the affinity of a β-carboline for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target receptor are isolated.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test β-carboline.

-

Separation: Bound and free radioligands are separated by filtration.

-

Detection: The amount of radioactivity retained on the filter is measured.

-

Data Analysis: The IC50 value is determined, which is the concentration of the β-carboline that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Chronic Harmane Administration in Rodents

This protocol is used to model some aspects of neurodegenerative diseases.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: Harmane is dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 15 mg/kg) for a chronic period (e.g., 14 days).

-

Behavioral Testing: A battery of behavioral tests is performed to assess motor function, anxiety, and depression-like behaviors. These may include the open field test, elevated plus maze, and forced swim test.

-

Neurochemical Analysis: Following the treatment period, brain tissue is collected for neurochemical analysis, such as quantifying neurotransmitter levels using HPLC with electrochemical detection (HPLC-ECD).

Role in Neurological Disorders

The dual actions of β-carbolines contribute to their complex involvement in various neurological and psychiatric conditions.

Neurodegenerative Diseases

-

Parkinson's Disease: Some β-carbolines, particularly harmane and norharmane, have been implicated as potential neurotoxins contributing to the pathogenesis of Parkinson's disease due to their structural similarity to the parkinsonian-inducing agent MPTP. However, other β-carbolines, such as 9-methyl-β-carboline, have shown neuroprotective and even restorative effects in animal models of the disease.

-

Alzheimer's Disease: The inhibition of MAO-A by certain β-carbolines could be beneficial in Alzheimer's disease by increasing synaptic neurotransmitter levels. Additionally, some β-carbolines have been shown to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of the disease.

Psychiatric Disorders

The MAO-inhibiting properties of β-carbolines have led to their investigation as potential antidepressants. By increasing levels of serotonin and norepinephrine, they may alleviate symptoms of depression. However, the modulation of GABA-A receptors by some β-carbolines can lead to anxiogenic effects, highlighting the need for selective drug design.

Future Directions and Therapeutic Potential

The multifaceted nature of β-carbolines presents both challenges and opportunities for drug development. The key lies in designing subtype-selective compounds that can target specific receptor populations or enzyme isoforms to achieve desired therapeutic effects while minimizing adverse reactions. For instance, developing β-carbolines that selectively inhibit MAO-A without significantly affecting GABA-A receptors could lead to novel antidepressants with a favorable side-effect profile. Conversely, designing β-carbolines with specific modulatory effects on GABA-A receptor subtypes could yield new treatments for anxiety disorders or epilepsy. The neuroprotective properties of certain β-carbolines also warrant further investigation for their potential in treating neurodegenerative diseases.

Conclusion

β-carbolines are a fascinating and complex class of compounds with a significant impact on neuroscience research. Their ability to interact with fundamental neurotransmitter systems underscores their importance in understanding brain function and disease. While their dualistic nature as both neuroprotective and neurotoxic agents requires careful consideration, the continued exploration of their structure-activity relationships holds immense promise for the development of novel and effective therapies for a range of neurological and psychiatric disorders. This guide provides a foundational framework for researchers to delve into the intricate world of β-carbolines and contribute to unlocking their full therapeutic potential.

References

- 1. turkjps.org [turkjps.org]

- 2. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Abecarnil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abecarnil (isopropyl 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylate) is a novel β-carboline derivative that acts as a partial agonist at the benzodiazepine (BZ) site of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy, and clinical trial data. Detailed experimental protocols for key assays are provided, and its mechanism of action is visually represented through signaling pathway and workflow diagrams. The compiled data suggests this compound possesses significant anxiolytic and anticonvulsant properties with a potentially favorable side-effect profile compared to full benzodiazepine agonists, warranting further investigation into its therapeutic potential.

Introduction

The development of anxiolytic and anticonvulsant agents with improved therapeutic indices remains a critical area of research in neuroscience and pharmacology. While benzodiazepines have been a mainstay in the treatment of anxiety and seizure disorders, their clinical utility is often limited by side effects such as sedation, muscle relaxation, tolerance, and dependence. This compound emerged as a promising therapeutic candidate from the β-carboline class of compounds, designed to selectively modulate GABA-A receptor function with a profile distinct from classical benzodiazepines. This guide consolidates the existing scientific literature on this compound to provide a comprehensive resource for researchers and drug development professionals.

Pharmacological Profile

This compound is a high-affinity ligand for the benzodiazepine binding site on the GABA-A receptor.[1] Its mechanism of action is characterized by its partial agonist activity, which is thought to contribute to its anxioselective profile with reduced sedative and muscle relaxant effects compared to full agonists like diazepam.[2]

In Vitro Binding Affinity

This compound demonstrates high affinity for benzodiazepine receptors, with some selectivity for the BZ1 (ω1) subtype, which is predominantly found in the cerebellum.

| Parameter | Value | Species | Tissue | Radioligand | Reference |

| IC50 | 0.82 nM | Rat | Cerebral Cortex Membranes | [3H]lormetazepam | [2] |

| Ki (BZ1/ω1) | 0.24 nM | Rat | Cerebellar Membranes | Not Specified | [3] |

| Ki (BZ2/ω2) | 1.3 nM | Rat | Spinal Cord Membranes | Not Specified | [3] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in various species, including humans.

| Species | Administration | Bioavailability | Terminal Half-life | Total Clearance | Reference |

| Human | Oral (10 mg) | ~40% | ~4 hours | 11 ml/min/kg | |

| Human | Intravenous (30 µg/kg) | N/A | ~3.4 hours | 13 ml/min/kg | |

| Mouse | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified | |

| Rat | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified | |

| Rabbit | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified | |

| Dog | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified | |

| Monkey | Oral (10 mg/kg) | 20-30% | 0.6-1.7 hours | Not Specified |

Preclinical Efficacy

This compound has demonstrated significant anxiolytic and anticonvulsant effects in a variety of preclinical models.

Anxiolytic Activity

| Model | Species | Route | Effective Dose (ED50 or Range) | Outcome | Reference |

| Water-Lick Conflict Test | Rat | Oral | 0.5 - 10 mg/kg | Potent anticonflict activity, lower minimal effective dose than diazepam. | |

| Elevated Plus-Maze | Rat | Not Specified | Not Specified | Increased time and entries in open arms, though the effect was less pronounced than non-selective agonists and was associated with reduced locomotor activity at anxiolytic doses. |

Anticonvulsant Activity

| Model | Species | Route | Effective Dose (ED50 or Range) | Outcome | Reference |

| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Not Specified | Not Specified | Protected against tonic hindlimb extension. | |

| Picrotoxin-induced Seizures | Mouse | Not Specified | Not Specified | Protected against tonic hindlimb extension. | |

| 3-Mercaptopropionate-induced Seizures | Mouse | Not Specified | Not Specified | Protected against tonic hindlimb extension. | |

| Maximal Electroshock (MES) | Mouse | Not Specified | No effect | Did not protect against tonic hindlimb extension. | |

| Sound-induced Seizures | DBA/2 Mouse | Not Specified | Not Specified | Effective against convulsions. | |

| Air blast-induced Seizures | Gerbil | Not Specified | Not Specified | Effective against generalized seizures. | |

| Photically-induced Myoclonus | Baboon (Papio papio) | Not Specified | Not Specified | Effective against myoclonus. |

Clinical Trials in Generalized Anxiety Disorder (GAD)

Several clinical trials have evaluated the efficacy and safety of this compound in patients with Generalized Anxiety Disorder. A notable challenge in these trials was a high placebo response rate.

| Trial Identifier/Reference | Dose Range | Comparator(s) | Duration | Key Findings on Hamilton Anxiety Scale (HAM-A) | Reference |

| Ballenger et al., 1991 | 3-9 mg/day, 7.5-15 mg/day, 15-30 mg/day | Placebo | 3 weeks | The 3-9 mg/day group showed significant improvement on HAM-A scores compared to placebo. At Week 3, 61% of this group had at least a 50% improvement, versus 30% in the placebo group. | |

| Rickels et al., 2000 | Mean: 12 mg/day | Diazepam (mean: 22 mg/day), Placebo | 6 weeks | Both this compound and diazepam were significantly better than placebo after 1 week. At 6 weeks, only diazepam remained statistically superior to placebo (p < 0.01). | |

| Pollack et al., 1997 | Two dosage ranges | Buspirone, Placebo | 6 weeks | Showed significant anxiolytic activity early in treatment, especially in the high-dose group, but this did not maintain statistical significance by the end of the trial. | |

| Bystritsky & Small, 1997 (Geriatric Population) | 3.0-7.0 mg/day (low-dose), 7.5-17.5 mg/day (high-dose) | Placebo | 6 weeks | Low-dose this compound was superior to placebo in reducing anxiety at weeks 2, 4, and 6, and statistically superior to high-dose this compound at weeks 4-6. | |

| Multiple European Studies | Not specified | Placebo, Active Controls | 4 weeks | At week 4, the HAM-A score had improved by an average of 12-13 points. However, this compound was not consistently superior to placebo due to large and variable placebo effects. |

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (IC50, Ki) of this compound for the benzodiazepine receptor.

Materials:

-

Rat cerebral cortex membranes (or other appropriate tissue homogenate)

-

Radioligand (e.g., [3H]lormetazepam, [3H]flumazenil)

-

This compound solutions of varying concentrations

-

Incubation buffer (e.g., Tris-HCl)

-

Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Methodology:

-

Membrane Preparation: Homogenize the tissue in buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).

-

Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (typically 5 minutes).

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.

Pentylenetetrazol (PTZ)-induced Seizure Test

Objective: To evaluate the anticonvulsant properties of this compound.

Materials:

-

Pentylenetetrazol (PTZ) solution

-

This compound or vehicle

-

Observation chambers

Procedure:

-

Drug Administration: Administer this compound or vehicle to the animals at a specified time before the PTZ challenge.

-

PTZ Induction: Administer a convulsant dose of PTZ (e.g., subcutaneously or intraperitoneally).

-

Observation: Immediately place the animal in an observation chamber and observe for a set period (e.g., 30 minutes).

-

Scoring: Record the latency to the first seizure (e.g., myoclonic jerk, clonic seizure, or tonic hindlimb extension) and the severity of the seizures using a standardized scoring system. The absence of tonic hindlimb extension is often considered a primary endpoint for protection.

-

Data Analysis: Compare the seizure latency, seizure severity, and the percentage of animals protected from tonic seizures between the this compound-treated and vehicle-treated groups. Calculate the ED50 (the dose that protects 50% of the animals from the endpoint seizure).

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Workflow: In Vitro Binding Assay

Caption: Workflow for an in vitro radioligand binding assay.

Experimental Workflow: Elevated Plus-Maze Test

Caption: Workflow for the elevated plus-maze test.

Conclusion

This compound is a potent β-carboline with a distinct pharmacological profile as a partial agonist at the benzodiazepine site of the GABA-A receptor. Preclinical studies robustly demonstrate its anxiolytic and broad-spectrum anticonvulsant properties, often with a reduced liability for the sedative and motor-impairing effects associated with full benzodiazepine agonists. Clinical trials in patients with Generalized Anxiety Disorder have shown evidence of efficacy, particularly in the early stages of treatment, although a significant placebo effect has complicated the interpretation of these findings. The favorable side-effect profile, including reduced withdrawal symptoms upon discontinuation compared to diazepam, suggests a therapeutic advantage. Further research to fully elucidate its clinical potential in anxiety and seizure disorders is warranted. This technical guide provides a foundational resource for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of the rat elevated plus-maze to discriminate between non-selective and BZ-1 (omega 1) selective, benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Administration of Abecarnil in Mice: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vivo administration of Abecarnil in mice, tailored for preclinical research in neuroscience and pharmacology. This compound, a β-carboline derivative, is a potent anxiolytic and anticonvulsant that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] These application notes detail the necessary materials, reagent preparation, and step-by-step procedures for various routes of administration and subsequent behavioral and physiological assessments. The information compiled herein is intended to facilitate the standardized and effective use of this compound in murine models for the investigation of anxiety, epilepsy, and other neurological disorders.

Introduction to this compound

This compound is a high-affinity ligand for the benzodiazepine binding site of the GABA-A receptor, exhibiting a distinct pharmacological profile.[2] Unlike full agonists, its partial agonism is thought to contribute to a favorable side-effect profile, with reduced muscle relaxant and sedative effects at anxiolytic doses.[2][3] Studies in rodents have demonstrated its efficacy in models of anxiety and seizures, making it a valuable tool for neuropharmacological research.

Mechanism of Action

This compound enhances the effect of GABA at the GABA-A receptor, thereby increasing neuronal inhibition. This is achieved by allosterically modulating the receptor to increase its affinity for GABA, which in turn increases the frequency of chloride channel opening and hyperpolarization of the neuron.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 20-30% | Oral | |

| Terminal Half-life | 0.6 - 1.7 hours | Oral | |

| Brain Penetration | Achieves concentrations in the brain similar to plasma | Oral |

Table 2: Recommended Dosage Ranges for this compound in Mice

| Application | Route of Administration | Dosage Range (mg/kg) | Reference |

| Anxiolytic Effects | Intraperitoneal (i.p.) | 0.05 - 1 | |

| Anxiolytic Effects | Oral | 0.5 - 10 | |

| Anticonvulsant Effects | Intraperitoneal (i.p.) | 0.05 | |

| Muscle Relaxation | Intravenous (i.v.) | 0.02 - 1 | |

| Long-term Treatment | Intraperitoneal (i.p.) | 0.1 (3 times a day) |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile water for injection or saline

-

Corn oil (for oral gavage)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol for Injectable Formulation (Intraperitoneal or Intravenous):

-

Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to create a 10 mg/ml stock.

-

To prepare the final in vivo formulation, take the required volume of the DMSO stock solution.

-

Add PEG300 and vortex to mix until the solution is clear.

-

Add Tween 80 and vortex again until the solution is clear.

-

Finally, add sterile water or saline to reach the final desired concentration and volume, and vortex thoroughly.

-

Note: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Protocol for Oral Gavage Formulation:

-

Prepare a stock solution of this compound in DMSO as described above.

-

Add the required volume of the DMSO stock solution to corn oil.

-

Vortex the mixture thoroughly to ensure a uniform suspension.

Administration of this compound to Mice

General Considerations:

-

Animal Handling: Handle mice gently to minimize stress, which can impact experimental outcomes.

-

Injection Volume: For intraperitoneal injections, a typical volume is 10 ml/kg body weight.

-

Acclimation: Allow mice to acclimate to the experimental room for at least 30-60 minutes before administration and testing.

Intraperitoneal (i.p.) Injection Protocol:

-

Restrain the mouse appropriately, exposing the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the prepared this compound solution slowly.

-

Return the mouse to its cage and observe for any immediate adverse reactions.

Oral Gavage Protocol:

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently restrain the mouse and insert the gavage needle into the esophagus.

-

Administer the this compound suspension slowly.

-

Return the mouse to its cage and monitor its condition.

Experimental Workflow for Behavioral Testing

Caption: A generalized experimental workflow for in vivo this compound studies.

Protocols for Key Behavioral Assays

Principle: This test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

Protocol:

-

Administer this compound or vehicle to the mice as described in section 3.2.

-

After a predetermined waiting period (e.g., 30 minutes post-i.p. injection), place the mouse in the center of the elevated plus maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera for later analysis.

-

Parameters to measure include:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Clean the maze with 70% ethanol between each trial to remove olfactory cues.

Principle: This test utilizes the conflict between the exploratory drive of mice and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment and the number of transitions between compartments.

Protocol:

-

Administer this compound or vehicle.

-

After the waiting period, place the mouse in the dark compartment of the light/dark box.

-

Allow the mouse to explore the apparatus for 5-10 minutes.

-

Record the session for analysis.

-

Key parameters to measure are:

-

Time spent in the light compartment

-

Time spent in the dark compartment

-

Number of transitions between the two compartments

-

-

Clean the apparatus thoroughly between animals.

Principle: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. Anticonvulsant drugs can delay the onset or prevent the occurrence of these seizures.

Protocol:

-

Administer this compound or vehicle to the mice.

-

After the appropriate waiting period, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.).

-

Immediately after PTZ injection, place the mouse in an observation chamber.

-

Observe the mouse for a set period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures (using a standardized scoring system).

-

The primary endpoints are the presence or absence of seizures and the latency to seizure onset.

Concluding Remarks

This protocol provides a framework for the in vivo administration of this compound in mice. Researchers should optimize dosages, timing, and specific experimental parameters based on their research questions and the specific mouse strain being used. Adherence to ethical guidelines for animal research is paramount throughout all procedures. The provided information aims to enhance the reproducibility and reliability of preclinical studies involving this compound.

References

- 1. Light-dark box test for mice [protocols.io]

- 2. This compound, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the novel anxiolytic beta-carboline this compound in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Abecarnil in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of Abecarnil in rodent behavioral studies. The information is compiled from various scientific publications to assist in the design and execution of preclinical research investigating anxiolytic drug candidates.

Overview of this compound

This compound is a β-carboline derivative that acts as a partial agonist at the benzodiazepine (BZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits a higher affinity for the BZ1 (ω1) receptor subtype, which is thought to mediate the anxiolytic effects of benzodiazepines with a reduced potential for sedative and ataxic side effects.[1] These properties make this compound a compound of interest in the study of anxiety and the development of novel anxiolytic drugs.

Recommended Dosages for Rodent Behavioral Studies

The following tables summarize the recommended dosages of this compound for various behavioral paradigms in mice and rats. It is crucial to note that optimal doses may vary depending on the specific strain, age, and sex of the animals, as well as the experimental conditions. Therefore, a pilot study is often recommended to determine the most effective dose for a particular experimental setup.

Table 1: Recommended Dosages of this compound in Mice

| Behavioral Test | Administration Route | Dosage Range | Reference |

| Exploratory Behavior | Intraperitoneal (i.p.) | 0.1 mg/kg | [3] |

| Muscle Relaxation (Flexor Reflex) | Intravenous (i.v.) | 0.02 - 1 mg/kg | [4] |

| Elevated Plus Maze | Intraperitoneal (i.p.) | 0.1 mg/kg (Suggested starting dose based on exploratory behavior studies) | |

| Vogel Conflict Test | Not specified in literature | A pilot study is recommended to determine the optimal dose. |

Table 2: Recommended Dosages of this compound in Rats

| Behavioral Test | Administration Route | Dosage Range | Reference |

| Water-Lick Conflict Test | Oral | 0.5 - 10 mg/kg | |

| Muscle Relaxation | Intravenous (i.v.) | 10 - 30 mg/kg |

Experimental Protocols

Detailed protocols for two common behavioral assays used to assess anxiolytic drug activity, the Elevated Plus Maze and the Vogel Conflict Test, are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

3.1.1. Materials

-

Elevated Plus Maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor)

-

Video camera and tracking software (optional, but recommended for accurate data collection)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for administration

3.1.2. This compound Preparation For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as sterile saline. If this compound is not readily soluble in saline, a small amount of a solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the compound, which is then brought to the final volume with saline. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid any behavioral effects of the solvent itself. The solution should be prepared fresh on the day of the experiment.

3.1.3. Procedure

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or the vehicle control via the chosen route (e.g., i.p. injection). A typical pre-treatment time for i.p. administration is 30 minutes before the test.

-

Testing:

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera.

-

-

Data Analysis:

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Other measures such as the total number of arm entries can be used to assess overall locomotor activity.

-

-

Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

Vogel Conflict Test

The Vogel Conflict Test is a model of anxiety in which a thirsty animal is punished for drinking. Anxiolytic drugs reduce the suppression of drinking behavior induced by the punishment.

3.2.1. Materials

-

Vogel Conflict Test apparatus (an operant chamber with a drinking spout connected to a shock generator)

-

Water deprivation cages

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for administration

3.2.2. This compound Preparation Prepare the this compound solution as described in the EPM protocol.

3.2.3. Procedure

-

Water Deprivation: Water-deprive the animals for 24-48 hours prior to the test to motivate them to drink.

-

Habituation (Optional but Recommended): On the day before the test, place the animals in the test chamber for a short period (e.g., 5-10 minutes) with access to the water spout without any shock to habituate them to the apparatus.

-